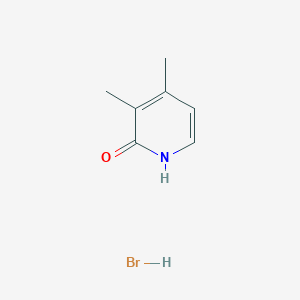
3,5-Dichloro-2-(chloromethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(chloromethyl)pyrazine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol It is a derivative of pyrazine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloromethylpyrazine with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Pyrazine carboxylic acids.
Reduction: Reduced pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(chloromethyl)pyrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyrazine involves its interaction with biological targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antibacterial and antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloropyrazine: Another chlorinated pyrazine derivative with similar chemical properties.
3,5-Dichloropyrazine: Lacks the chloromethyl group but shares the dichloropyrazine core structure.
2-Chloromethylpyrazine: Contains a single chloromethyl group and is a precursor in the synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C5H3Cl3N2 |
|---|---|
Molekulargewicht |
197.45 g/mol |
IUPAC-Name |
3,5-dichloro-2-(chloromethyl)pyrazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2 |
InChI-Schlüssel |
BLUXISMPOLNEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


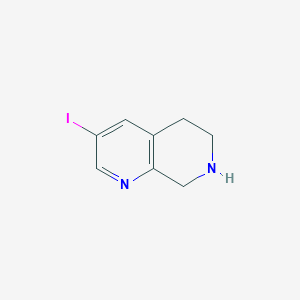
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
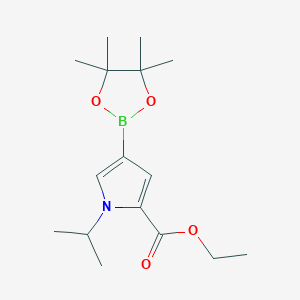

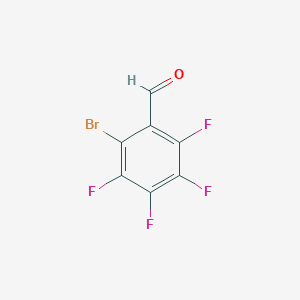
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

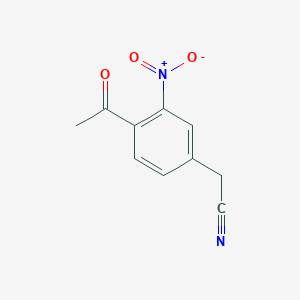


![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
